

GDC-0879: Application Notes and Protocols for Western Blot Analysis of pERK

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Compound of Interest

Compound Name: GDC-0879

Cat. No.: B7855706

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These application notes provide a detailed protocol for assessing the inhibitory activity of **GDC-0879** on the RAF/MEK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 (pERK) using Western blot analysis. **GDC-0879** is a potent and selective inhibitor of B-Raf kinase, particularly the V600E mutant, which is frequently implicated in various cancers.[1][2]

Mechanism of Action

GDC-0879 is an ATP-competitive inhibitor of B-Raf kinase.[1] In cancer cells harboring the BRAF V600E mutation, oncogenic B-Raf constitutively activates the downstream MEK and ERK kinases, promoting cell proliferation and survival. **GDC-0879** selectively binds to and inhibits the activity of B-Raf, thereby suppressing the phosphorylation of MEK and its subsequent phosphorylation of ERK.[2] This leads to a reduction in pERK levels, which can be quantified by Western blotting to assess the efficacy of the inhibitor.

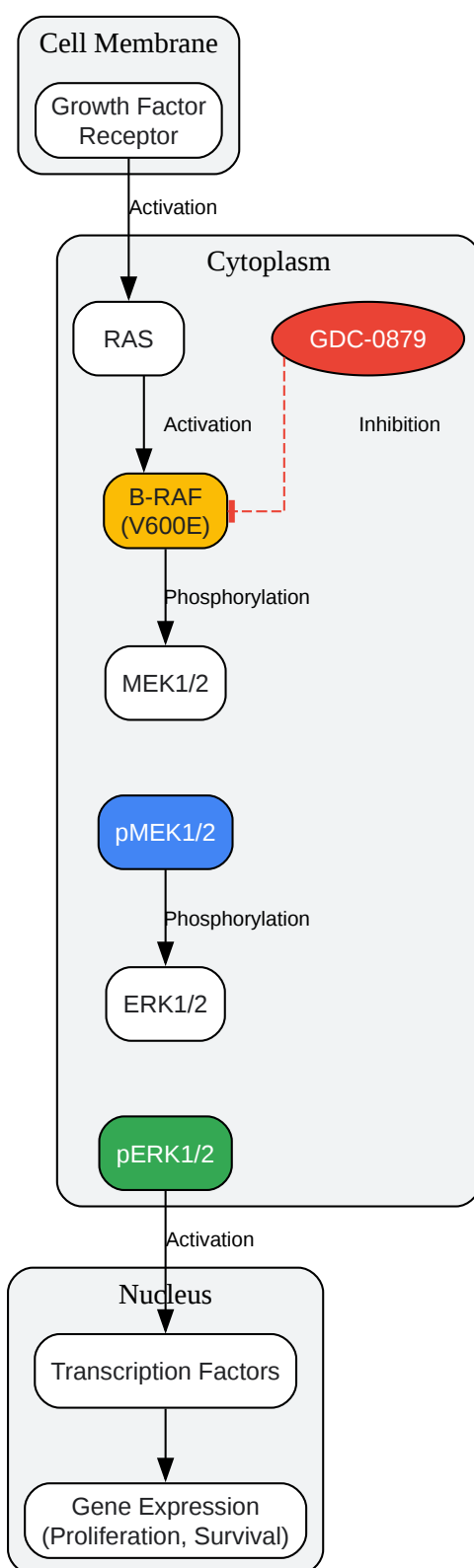
Data Summary

The following table summarizes the quantitative data regarding the inhibitory activity of **GDC-0879** from various studies.

Parameter	Target/Cell Line	Value	Reference
IC50	Purified B-Raf V600E	0.13 nM	[2]
IC50	pERK (cellular)	63 nM	[2]
IC50	pMEK1 (A375 cells)	59 nM	[2]
IC50	pMEK1 (Colo205 cells)	29 nM	[2]
EC50	Malme3M cells (cellular viability)	0.75 μ M	[1]

Signaling Pathway

The following diagram illustrates the RAF/MEK/ERK signaling pathway and the point of inhibition by **GDC-0879**.

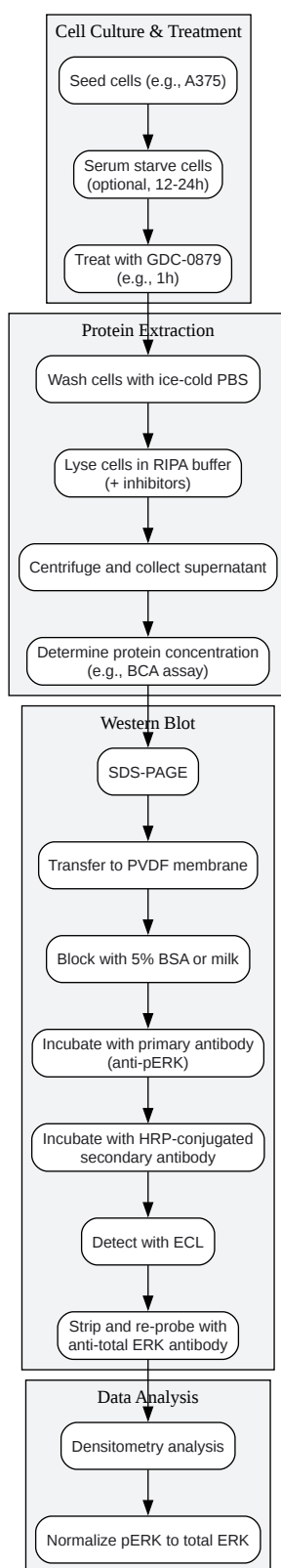


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Caption: RAF/MEK/ERK signaling pathway and **GDC-0879** inhibition.

Experimental Workflow

The diagram below outlines the key steps of the Western blot protocol for analyzing pERK levels following **GDC-0879** treatment.



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Caption: Western blot workflow for pERK analysis.

Detailed Experimental Protocol: Western Blot for pERK

This protocol is designed for cultured cells (e.g., A375 melanoma cells with BRAF V600E mutation) treated with **GDC-0879**.

Materials and Reagents:

- Cell Line: A375 or other suitable cell line with BRAF V600E mutation.
- **GDC-0879**: Prepare a stock solution in DMSO.
- Cell Culture Medium: As required for the specific cell line.
- Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
- RIPA Lysis Buffer: With protease and phosphatase inhibitors.
- BCA Protein Assay Kit
- Laemmli Sample Buffer (4X)
- SDS-PAGE Gels
- PVDF Membrane
- Transfer Buffer
- Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibodies:
 - Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
 - Rabbit anti-total ERK1/2 antibody.
- Secondary Antibody: HRP-conjugated anti-rabbit IgG.

- Enhanced Chemiluminescence (ECL) Substrate
- Stripping Buffer

Procedure:

- Cell Seeding and Treatment:
 - Seed A375 cells in 6-well plates and grow to 70-80% confluency.
 - (Optional) To reduce basal pERK levels, serum-starve the cells for 12-24 hours in a low-serum medium.
 - Treat cells with varying concentrations of **GDC-0879** (e.g., 0, 10, 50, 100, 500 nM) for 1 hour.^[3] Include a DMSO vehicle control.
- Lysate Preparation:
 - After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
 - Add 100-150 μ L of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.
 - Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Carefully transfer the supernatant (protein extract) to new tubes.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
 - Normalize the protein concentrations of all samples with lysis buffer.
- Sample Preparation for SDS-PAGE:

- Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
- Boil the samples at 95-100°C for 5 minutes.
- SDS-PAGE and Protein Transfer:
 - Load the denatured protein samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
 - Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer, e.g., 1:1000 - 1:2000) overnight at 4°C with gentle agitation.[\[4\]](#)
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000 - 1:10,000) for 1 hour at room temperature.[\[4\]](#)
 - Wash the membrane three times for 5-10 minutes each with TBST.
- Detection:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing for Total ERK:
 - To normalize for protein loading, strip the membrane using a stripping buffer.
 - Wash the membrane thoroughly and re-block as in step 6.
 - Incubate the membrane with the primary antibody against total ERK1/2.

- Repeat the subsequent washing, secondary antibody incubation, and detection steps.
- Data Analysis:
 - Quantify the band intensities for both pERK and total ERK using densitometry software.
 - Normalize the pERK signal to the corresponding total ERK signal for each sample.
 - Compare the normalized pERK levels across the different **GDC-0879** concentrations to determine the inhibitory effect.

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